molecular formula C8H18Cl2N2O4 B1592738 Ethylenediamine-N,N'-dipropionic acid dihydrochloride CAS No. 32705-91-2

Ethylenediamine-N,N'-dipropionic acid dihydrochloride

Cat. No.: B1592738
CAS No.: 32705-91-2
M. Wt: 277.14 g/mol
InChI Key: VRPSJXQNJSWBOU-UHFFFAOYSA-N
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Description

Ethylenediamine-N,N’-dipropionic acid dihydrochloride is a chemical compound that is made up of two parts: ethylene diamine and hydrochloric acid . It is also known as EDTA and is widely used in scientific experiments, industrial processes, and medical applications . It is a polydentate ligand with two carboxylic groups and two amine groups that can bind to metal ions and remove them from solutions.


Molecular Structure Analysis

The molecular formula of Ethylenediamine-N,N’-dipropionic acid dihydrochloride is C8H16N2O4·2HCl . Unfortunately, the exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

Ethylenediamine-N,N’-dipropionic acid dihydrochloride is a solid at 20°C . It appears as a white to almost white powder or crystal . It has a molecular weight of 277.14 g/mol . It has a melting point of 225°C (dec.) and is soluble in water .

Scientific Research Applications

1. Quantification of Sugars N-(1-Naphthyl)ethylenediamine dihydrochloride, a derivative of ethylenediamine-N,N'-dipropionic acid, has been used in the quantification of sugars on thin-layer plates. This approach involves a linear expansion giving a straight calibration line, useful in the determination of sugars based on the number of hydroxyl groups in molecules (Bounias, 1980).

2. Dissociation Constants The dissociation constants of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid and its related compounds have been determined, providing valuable data for understanding their chemical behavior in various solutions (Gridchin, 2009).

3. Zinc Complex Stability Research on the stability constants of new zinc complexes with β,βʹ-(ethylenediamine)-N,N-dipropionic acid highlights its potential in creating stable metal complexes, which could have implications in various chemical applications (Fridman et al., 2020).

4. Thermodynamic Characteristics Studies have also looked into the thermodynamic characteristics of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid, providing insight into the heat effects of protonation and neutralization, which are crucial for its applications in various chemical processes (Gridchin, 2010).

Mechanism of Action

Mode of Action

The mode of action of Ethylenediamine-N,N’-dipropionic acid dihydrochloride involves its interaction with these targets. It forms complexes with certain elements, such as copper (II), which can coordinate with amino acids, peptides, or DNA units .

Biochemical Pathways

. This suggests that Ethylenediamine-N,N’-dipropionic acid dihydrochloride may influence pathways related to proteasome function.

Pharmacokinetics

suggests that it may have good bioavailability.

Result of Action

. This suggests that Ethylenediamine-N,N’-dipropionic acid dihydrochloride may have similar effects.

Safety and Hazards

Ethylenediamine-N,N’-dipropionic acid dihydrochloride can cause skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Properties

IUPAC Name

3-[2-aminoethyl(2-carboxyethyl)amino]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4.2ClH/c9-3-6-10(4-1-7(11)12)5-2-8(13)14;;/h1-6,9H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPSJXQNJSWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)O)CCN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631168
Record name 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32705-91-2
Record name 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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